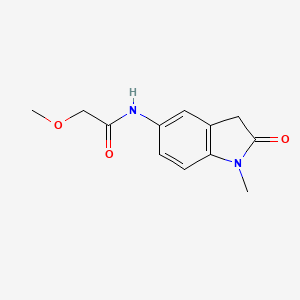

![molecular formula C27H27N5O2 B6491141 N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351810-48-4](/img/structure/B6491141.png)

N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with similar structures to the one you provided are often studied for their potential medicinal properties . For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of similar compounds often involves the design and creation of novel substituted benzamide derivatives . These compounds are typically evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the formation of substituted benzamide derivatives .Applications De Recherche Scientifique

Anti-Tubercular Activity

N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide: derivatives have been investigated for their anti-tubercular potential. In particular, a series of novel compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds exhibited low cytotoxicity to human cells, making them promising candidates for further development .

Spirocyclic Furopyridines Synthesis

The compound can serve as a precursor for synthesizing spirocyclic furopyridines. These compounds have been explored as haloperidol-sensitive σ receptor ligands, which may have implications in neurological research and drug development .

Multi-Target-Directed Alzheimer’s Disease Therapeutics

Combining N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide derivatives with other agents (such as donepezil, propargylamine, and 8-hydroxyquinoline) could yield multi-target-directed hybrids. These hybrids may offer potential therapeutic benefits for Alzheimer’s disease by addressing multiple pathological mechanisms simultaneously .

Aspartyl Protease Inhibitors

The compound’s structural features make it suitable for designing aspartyl protease inhibitors. These inhibitors play a crucial role in various biological processes and have applications in drug discovery, particularly in the field of enzyme-targeted therapies .

Analgesic and Anti-Inflammatory Properties

While not directly studied for this compound, related analogs have been investigated for their anti-inflammatory effects. Considering its structural similarity, N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide may exhibit analgesic and anti-inflammatory properties. Further research is warranted to explore this potential .

Anticancer Activity

Although not specifically evaluated for this compound, its structural features suggest potential anticancer activity. Analogous compounds have been tested against various cancer cell lines. Future studies could assess the cytotoxic effects of N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide on different cancer types .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2/c1-19-9-11-21(12-10-19)24-30-27(34-31-24)23-8-5-15-28-25(23)32-16-13-22(14-17-32)26(33)29-18-20-6-3-2-4-7-20/h2-12,15,22H,13-14,16-18H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQYYRGIHAWWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6491061.png)

![2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide](/img/structure/B6491080.png)

![methyl 4-{[4-(benzyloxy)phenyl]amino}-8-chloroquinoline-2-carboxylate](/img/structure/B6491081.png)

![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6491094.png)

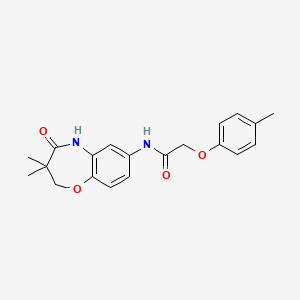

![3-(4-methoxyphenyl)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}propanamide](/img/structure/B6491110.png)

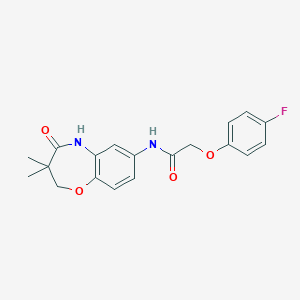

![2-(4-methoxyphenoxy)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide](/img/structure/B6491116.png)

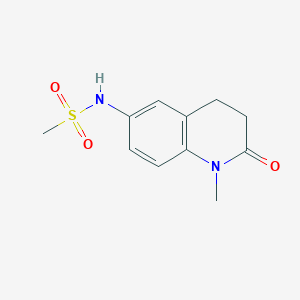

![N-cyclopentyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B6491134.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6491139.png)

![1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B6491148.png)

![4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B6491173.png)